sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate
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Overview
Description
Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a compound of interest in organic chemistry due to its unique structural features and reactivity. This compound contains a cyclohexane ring substituted with a sulfinate group and a tert-butoxycarbonyl-protected amino group. The stereochemistry of the compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexane ring, which can be derived from commercially available cyclohexanone.
Introduction of the Sulfinate Group: The sulfinate group can be introduced via sulfonation reactions, often using reagents like sodium sulfite or sulfur dioxide in the presence of a base.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Final Assembly: The protected amino group is then introduced to the cyclohexane ring via nucleophilic substitution reactions, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient mixing and heat transfer, and employing automated purification systems to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinate group can undergo oxidation to form sulfonates, using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Acidic conditions (e.g., trifluoroacetic acid), catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfonate.
Reduction: (1S,2R)-2-amino-cyclohexane-1-sulfinate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. The protected amino group allows for selective deprotection and subsequent functionalization, enabling the study of structure-activity relationships in drug development.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The sulfinate group can be modified to enhance the compound’s pharmacokinetic and pharmacodynamic profiles, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism by which sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate exerts its effects depends on its specific application. In chemical reactions, the sulfinate group acts as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound’s activity would be determined by its interaction with molecular targets, such as enzymes or receptors, through its amino and sulfinate groups.
Comparison with Similar Compounds
Similar Compounds
Sodium (1S,2R)-2-amino-cyclohexane-1-sulfinate: Lacks the Boc protecting group, making it more reactive in certain conditions.
Sodium (1S,2R)-2-{[(methoxy)carbonyl]amino}cyclohexane-1-sulfinate: Contains a methoxycarbonyl protecting group instead of tert-butoxycarbonyl, affecting its reactivity and stability.
Sodium (1S,2R)-2-{[(benzoxy)carbonyl]amino}cyclohexane-1-sulfinate: Contains a benzoxycarbonyl protecting group, which can influence its solubility and reactivity.
Uniqueness
Sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
2770354-31-7 |
---|---|
Molecular Formula |
C11H20NNaO4S |
Molecular Weight |
285.3 |
Purity |
95 |
Origin of Product |
United States |
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